molecular formula C20H14Cl2N2O3S B2966722 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 477852-26-9

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No. B2966722
CAS RN: 477852-26-9
M. Wt: 433.3
InChI Key: RPYSKTGEIVKIPN-FSJBWODESA-N
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Description

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime, also known as NPC 1161B, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It is a nitroaromatic compound that has been synthesized through a series of chemical reactions, and its mechanism of action has been studied in detail.

Scientific Research Applications

Conversion of Oximes to Carbonyl Compounds

Oximes are intermediates in the synthesis of carbonyl compounds, serving as precursors for aldehydes and ketones. A study demonstrated the conversion of oximes to their corresponding carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one under mild, eco-friendly conditions, highlighting a potential application of similar chemicals in synthesizing various organic compounds (B. Kim et al., 2010).

Synthesis of pH-Sensitive Spin Probes

Another application involves the synthesis of pH-sensitive spin probes through the conversion of oximes. This process entails the preparation of specific oxime derivatives and their transformation into nitroxides, which are used as spin probes in electron paramagnetic resonance (EPR) spectroscopy for measuring pH levels in various environments (I. Kirilyuk et al., 2003).

Formation of Nitriles and Nitro Compounds

Research on the dehydration of oximes to form nitriles and further conversion into other valuable organic compounds showcases another application. This transformation is critical in the synthesis of pharmaceuticals and agrochemicals, demonstrating the role of such chemicals in the construction of complex molecules (A. D. Borthwick et al., 1973).

Cooperative Motion in Amorphous Polymers

In material science, studies on the synthesis of azo polymers and their photoinduced properties reveal applications in reversible optical storage. This research indicates the potential of chemicals with similar functionalities in developing materials with unique optical and electronic properties, suitable for advanced technologies (X. Meng et al., 1996).

Protective Groups in Organic Synthesis

Oximes serve as protective groups for carbonyl compounds in organic synthesis, facilitating various chemical transformations without altering sensitive functional groups. This role is critical in the stepwise construction of complex organic molecules, underlining the utility of such chemicals in synthetic chemistry (S. Rossiter & Adrian P. Dobbs, 2005).

properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(3-nitro-4-phenylsulfanylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O3S/c21-17-7-4-8-18(22)16(17)13-27-23-12-14-9-10-20(19(11-14)24(25)26)28-15-5-2-1-3-6-15/h1-12H,13H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYSKTGEIVKIPN-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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